molecular formula C27H26ClN3OS B2364376 2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 450349-40-3

2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2364376
M. Wt: 476.04
InChI Key: FUUXDPYUELLVBM-UHFFFAOYSA-N
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Description

The compound “2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone” is a complex organic molecule that contains several functional groups and structural features. It includes an indole group, a phenylpiperazine group, a sulfanyl group, and a ketone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The phenylpiperazine group consists of a piperazine ring attached to a phenyl group .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the indole group is susceptible to electrophilic aromatic substitution reactions, while the piperazine group could undergo reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfanyl and ketone groups could influence its solubility in different solvents .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the known activities of similar compounds .

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3OS/c28-22-12-10-21(11-13-22)18-31-19-26(24-8-4-5-9-25(24)31)33-20-27(32)30-16-14-29(15-17-30)23-6-2-1-3-7-23/h1-13,19H,14-18,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUXDPYUELLVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

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